molecular formula C28H31NO3 B5201659 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate

4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate

Cat. No. B5201659
M. Wt: 429.5 g/mol
InChI Key: PGDNJFRGGPIZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate, also known as BP-1, is a widely used organic compound in scientific research. This compound belongs to the family of benzophenone derivatives and is commonly used as a UV absorber in sunscreens and other personal care products. BP-1 has also shown potential in various scientific applications, including its use in analytical chemistry, materials science, and biomedical research.

Scientific Research Applications

4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate has shown potential in various scientific applications, including its use as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as a matrix for matrix-assisted laser desorption ionization (MALDI) mass spectrometry. 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate has also been used as a model compound for studying the photophysics and photochemistry of benzophenone derivatives. In addition, 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate has been shown to have potential as a non-invasive imaging agent for the detection of cancer and other diseases.

Mechanism of Action

The mechanism of action of 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate involves its ability to absorb UV radiation. 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate absorbs UV radiation in the range of 290-350 nm, which makes it an effective UV absorber in sunscreens and other personal care products. 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate is also known to undergo photochemical reactions upon exposure to UV radiation, which can lead to the formation of reactive oxygen species (ROS) and other photoproducts.
Biochemical and Physiological Effects:
4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate has been shown to have low toxicity and is generally considered safe for use in personal care products. However, some studies have suggested that 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate may have endocrine-disrupting effects, particularly in aquatic organisms. 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate has been shown to bind to estrogen receptors and may interfere with the endocrine system. Further studies are needed to fully understand the potential health effects of 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate.

Advantages and Limitations for Lab Experiments

4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate has several advantages for use in lab experiments, including its low toxicity, high solubility in organic solvents, and relatively low cost. However, 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate is not stable under acidic conditions and may undergo hydrolysis, which can limit its use in certain experiments. In addition, the photoreactivity of 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate may complicate its use in studies involving UV radiation.

Future Directions

There are several potential future directions for research involving 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate. One area of interest is the development of new 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate derivatives with improved properties, such as increased stability and higher UV absorption capacity. Another area of interest is the study of the endocrine-disrupting effects of 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate and other benzophenone derivatives. Finally, 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate may have potential as a non-invasive imaging agent for the detection of cancer and other diseases, and further research in this area is warranted.
In conclusion, 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate, or 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate, is a widely used organic compound in scientific research. 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate has shown potential in various scientific applications, including its use in analytical chemistry, materials science, and biomedical research. The synthesis of 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate is a relatively straightforward process, and the compound can be obtained in high yields. However, 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate may have endocrine-disrupting effects, particularly in aquatic organisms, and further research is needed to fully understand its potential health effects. Overall, 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate is a promising compound with many potential applications in scientific research.

Synthesis Methods

The synthesis of 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate involves the reaction of 3,5-di-tert-butylbenzoic acid with 4-aminophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with benzoyl chloride to yield 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate. The synthesis of 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate is a relatively straightforward process, and the compound can be obtained in high yields.

properties

IUPAC Name

[4-[(3,5-ditert-butylbenzoyl)amino]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO3/c1-27(2,3)21-16-20(17-22(18-21)28(4,5)6)25(30)29-23-12-14-24(15-13-23)32-26(31)19-10-8-7-9-11-19/h7-18H,1-6H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDNJFRGGPIZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(3,5-Ditert-butylbenzoyl)amino]phenyl] benzoate

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